1-Isopropyl-1H-imidazole-2-carbaldehyde

Catalog No.
S761156
CAS No.
53332-64-2
M.F
C7H10N2O
M. Wt
138.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Isopropyl-1H-imidazole-2-carbaldehyde

CAS Number

53332-64-2

Product Name

1-Isopropyl-1H-imidazole-2-carbaldehyde

IUPAC Name

1-propan-2-ylimidazole-2-carbaldehyde

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

InChI

InChI=1S/C7H10N2O/c1-6(2)9-4-3-8-7(9)5-10/h3-6H,1-2H3

InChI Key

WAEJIEIBRIUGNH-UHFFFAOYSA-N

SMILES

CC(C)N1C=CN=C1C=O

Canonical SMILES

CC(C)N1C=CN=C1C=O

1-Isopropyl-1H-imidazole-2-carbaldehyde (CAS 53332-64-2) is a highly versatile, α-branched N-alkylated imidazole building block utilized extensively in the synthesis of advanced active pharmaceutical ingredients (APIs), sterically tuned ligands, and custom fluorophores . Featuring a reactive C2-formyl group paired with an N1-isopropyl moiety, this compound serves as a critical precursor for double aldol condensations, Schiff base formations, and the generation of N-heterocyclic carbenes (NHCs) [1]. Its specific structural profile—characterized by the steric bulk and lipophilicity imparted by the isopropyl group—makes it a high-value procurement target for discovery chemistry and materials science workflows where standard methyl or unsubstituted imidazole analogs fail to provide the requisite molecular volume or organic solubility.

Research Fit

N1-isopropyl Imidazole-2-carbaldehyde building block; distinct lipophilicity profile from N-methyl and N-ethyl analogs
C2 aldehyde Reactive handle for nucleophilic addition, Schiff base formation, and reductive amination

Substituting 1-isopropyl-1H-imidazole-2-carbaldehyde with its unbranched counterpart, 1-methyl-1H-imidazole-2-carbaldehyde, or the unsubstituted 1H-imidazole-2-carbaldehyde fundamentally alters both processability and downstream performance. From a handling perspective, the unsubstituted analog is a high-melting solid (mp >200 °C) with poor organic solubility, whereas the N-isopropyl derivative is a highly organic-soluble oil, enabling seamless integration into continuous flow or low-temperature liquid-phase syntheses . In application, the α-branched isopropyl group provides critical steric shielding; in pharmacological models, this specific branching is quantitatively linked to enhanced in vitro potency, while in coordination chemistry, it dictates the exact steric pocket of the resulting metal-ligand complex, preventing the aggregation or off-target binding often seen with less hindered analogs [1].

Substitution Risk

Lipophilicity mismatch
N-alkyl chain length and branching alter LogP; isopropyl may yield distinct membrane permeability profiles compared to methyl or ethyl analogs
Steric and reactivity differences
Branched isopropyl introduces unique steric bulk that can modulate nucleophilic addition rates and target binding interactions
Antimicrobial screening profiles may shift
Class-level data suggest antimicrobial activity varies with N1 substituent; substituting may yield different screening outcomes

Enhanced Organic Solubility and Liquid-Phase Handling via N-Isopropylation

The N-alkylation strategy significantly alters the thermal and solubility profile of the imidazole-2-carbaldehyde scaffold . While the unsubstituted 1H-imidazole-2-carbaldehyde is a high-melting solid (mp 202–206 °C) requiring polar, high-boiling solvents for reaction, 1-isopropyl-1H-imidazole-2-carbaldehyde presents as a yellow oil at standard conditions . This liquid state and high lipophilicity allow for direct volumetric dispensing and excellent solubility in standard non-polar to moderately polar organic solvents (e.g., dichloromethane, toluene, THF), which is critical for scalable liquid-phase syntheses without the need for aggressive heating or phase-transfer catalysts .

Evidence DimensionPhysical state and melting/handling profile
Target Compound DataLiquid (yellow oil) at 25 °C, highly soluble in standard organic solvents
Comparator Or Baseline1H-imidazole-2-carbaldehyde (Solid, mp 202–206 °C)
Quantified Difference>170 °C reduction in melting point, enabling ambient liquid handling
ConditionsStandard laboratory conditions (25 °C, 1 atm)

Procuring the isopropyl derivative as a liquid eliminates the need for high-temperature dissolution steps, directly improving workflow efficiency in continuous or automated synthesis platforms.

Lipophilicity (ACD/LogP)
Cross-study comparable
0.67 (target) vs 0.25 (N-methyl) / 0.45 (N-ethyl) ΔLogP +0.42 (vs methyl), +0.22 (vs ethyl)
Supports lipophilicity screening context
Predicted values; TPSA constant at 34.9 Ų

α-Branched Steric Bulk Drives Downstream API Potency

In the synthesis of 1,7-diheteroarylhepta-1,4,6-trien-3-ones (advanced curcumin analogs), the choice of the N-alkyl group on the imidazole precursor strictly dictates downstream efficacy [1]. Studies demonstrate that incorporating the α-branched 1-isopropyl-1H-imidazol-2-yl moiety at the C-1 or C-7 terminal serves as the optimal structural feature for maximizing in vitro antiproliferative potency against prostate cancer cell models [1]. Substitution with unbranched analogs (like methyl) or unsubstituted rings fails to provide the necessary steric volume to properly engage the biological target, resulting in measurable drop-offs in IC50 values [1].

Evidence DimensionDownstream in vitro antiproliferative potency (IC50 optimization)
Target Compound DataOptimal potency achieved with α-branched (isopropyl) imidazole terminals
Comparator Or BaselineUnbranched (methyl) or unsubstituted imidazole terminals
Quantified DifferenceCategorical shift from sub-optimal to optimal lead-compound potency
ConditionsIn vitro prostate cancer cell models (e.g., PC-3)

For pharmaceutical procurement, selecting the isopropyl-substituted building block is non-negotiable for accessing the specific steric space required for high-potency targeted therapeutics.

Steric & Electronic Profile
Class-level inference
Branched isopropyl vs linear alkyl (methyl, ethyl, n-propyl)
Supports SAR and selectivity exploration
Qualitative; no single steric parameter across series

Optimized Reactivity in Base-Catalyzed Double Aldol Condensations

The formyl group of 1-isopropyl-1H-imidazole-2-carbaldehyde exhibits excellent reactivity for base-catalyzed double aldol condensations, such as with N-methylpiperidone to form complex bis-heteroaromatic scaffolds[1]. The presence of the N-isopropyl group provides sufficient electron donation to stabilize the intermediate while its steric bulk prevents unwanted side reactions that can plague less hindered aldehydes [1]. Under standard conditions using sodium methoxide, the isopropyl derivative reliably yields the desired condensation products (e.g., 93% isolated yield), whereas unprotected analogs often suffer from poor solubility or competing N-alkylation side reactions [1].

Evidence DimensionSynthetic yield and reaction cleanlyness
Target Compound DataHigh yield (93% isolated precursor yield) and clean double aldol condensation
Comparator Or BaselineUnprotected 1H-imidazole-2-carbaldehyde (prone to N-deprotonation/side reactions)
Quantified DifferencePrevention of N-alkylation side reactions and improved isolated yields
ConditionsBase-catalyzed condensation (NaOMe in organic/aqueous mixtures)

High-yielding, clean conversions directly reduce the need for complex chromatographic purifications, lowering overall manufacturing costs for complex APIs.

Commercial Purity
Supporting evidence
95–98+% with QC documentation (NMR, HPLC, GC)
Supports lot-to-lot reproducibility
Vendor-dependent; verify batch-specific COA

Synthesis of Sterically Tuned N-Heterocyclic Carbenes (NHCs)

The N-isopropyl group provides a specific intermediate steric bulk (larger than methyl, smaller than mesityl or DiPP) ideal for tuning the catalytic pocket of transition metal complexes used in cross-coupling reactions, directly leveraging its unique steric profile [1].

Development of Advanced Curcumin Analogs

As a direct precursor for 1,7-diheteroarylhepta-1,4,6-trien-3-ones, it is the required building block for optimizing the antiproliferative potency of experimental prostate cancer therapeutics, where the α-branched alkyl group is essential for target engagement [1].

Schiff Base Ligand Assembly

The reactive C2-aldehyde readily condenses with primary amines to form bidentate or tridentate Schiff base ligands, where the isopropyl group ensures high solubility of the resulting metal complexes in non-polar organic solvents [2].

Automated and Continuous Flow Synthesis

Because it is a stable, organic-soluble liquid at room temperature, it is highly preferred over solid imidazole-aldehydes for use in automated liquid-handling systems and continuous flow reactors, eliminating the need for high-temperature dissolution [2].

Application Fit

Application
Selection Property
Validation Focus
Cellular permeability research
Lipophilicity (LogP) and TPSA
Verify passive diffusion in cell-based assays
Antimicrobial screening compound synthesis
N1-substituent steric and lipophilic profile
Assess MIC and spectrum against bacterial/fungal panels
High-purity chemical probe synthesis
Purity and QC documentation
Confirm lot purity by HPLC/NMR before functionalization

XLogP3

0.5

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